

Application Notes and Protocols for Radiolabeling Monoclonal Antibodies with Thorium-227

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Compound of Interest		
Compound Name:	Thorium-227	
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Introduction

Targeted Alpha Therapy (TAT) is a promising modality in precision oncology, delivering highly potent alpha-particle emitting radionuclides to cancer cells while minimizing damage to surrounding healthy tissue.[1][2] **Thorium-227** (227Th), with its half-life of 18.7 days and decay cascade that releases five high-energy alpha-particles, is a compelling radionuclide for TAT.[3] Unlike other alpha emitters such as Radium-223, 227Th can be stably complexed by chelators, allowing for its conjugation to tumor-targeting monoclonal antibodies (mAbs).[2][4] These 227Th-labeled immunoconjugates, or Targeted Thorium Conjugates (TTCs), enable the specific delivery of a cytotoxic payload to tumors.[2]

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of monoclonal antibodies with **Thorium-227**. The information is intended to guide researchers in the development and evaluation of novel ²²⁷Th-based radioimmunotherapeutics.

Principle of ²²⁷Th Radiolabeling

The radiolabeling of monoclonal antibodies with ²²⁷Th involves a multi-step process that begins with the conjugation of a bifunctional chelator to the antibody. This chelator serves to stably bind the ²²⁷Th radionuclide. The antibody-chelator conjugate is then purified and subsequently



radiolabeled with ²²⁷Th. The resulting radiolabeled mAb is subjected to rigorous quality control to ensure high radiochemical purity, stability, and retained immunoreactivity before it can be used in preclinical or clinical settings.[5]

Data Summary

The following tables summarize key quantitative data from preclinical studies involving the radiolabeling of various monoclonal antibodies with **Thorium-227**.

Table 1: Chelators and Radiolabeling Efficiency

Chelator	Antibody	Radiolabeli ng Yield/Efficie ncy	Radiochemi cal Purity (%)	Specific Activity	Reference(s
p-SCN-Bn- DOTA	Rituximab, Trastuzumab	6-17% (overall yield)	Not specified	500-1000 Bq/ μg	[6][7]
p-SCN-Bn- DOTA	Generic mAb	60-80%	Not specified	Not specified	[8]
3,2-HOPO	CD70 mAb	Not specified	≥ 95%	50 kBq/μg	[3]
3,2-HOPO	MSLN-TTC	Not specified	Not specified	40 kBq ²²⁷ Th/ μg	[9]
Lumi804	Ofatumumab	High	>95%	8 GBq/g	[10]
DFOcyclostar	Ofatumumab	Excellent	>95%	Not specified	[10]
НЕНА	Ofatumumab	Not specified	>95%	Not specified	[10]
DOTA	Ofatumumab	≤ 5%	>95%	0.08 GBq/g	[10]
p-SCN-Bn- DOTHOPO	Trastuzumab	≥ 95%	≥ 95%	Not specified	[11][12]

Table 2: In Vitro and In Vivo Stability of ²²⁷Th-labeled Monoclonal Antibodies



Chelator	Antibody	In Vitro Stability	In Vivo Stability	Reference(s)
p-SCN-Bn-DOTA	Rituximab, Trastuzumab	Relevant stability in 80% fetal bovine serum at 37°C	Not specified	[6][7]
p-SCN-Bn-DOTA	Generic mAb	80-90% protein fraction yield after 14 days in serum	Acceptable biodistribution and tumor uptake	[8]
3,2-HOPO	CD70 mAb	Not specified	Significant tumor uptake and retention (122 ± 42% ID/g at day 7)	[3]
Lumi804	Ofatumumab	>85% bound after 7 days in serum	Confirmed tumor targeting in Raji-tumors	[10]
DFOcyclostar	Ofatumumab	>95% bound after 7 days in serum	High liver and spleen uptake, suggesting aggregation	[10]
НЕНА	Ofatumumab	50% decomplexation over 24h in serum	High liver and bone uptake	[10]
DOTA	Ofatumumab	<80% over 7 days	Similar organ distribution to other DOTA- conjugates	[10]
p-SCN-Bn- DOTHOPO	Trastuzumab	Stable in human serum	Partial degradation upon injection	[11]



Experimental Protocols

Protocol 1: Conjugation of Bifunctional Chelator to Monoclonal Antibody

This protocol describes the conjugation of a bifunctional chelator (e.g., p-SCN-Bn-DOTA or a 3,2-HOPO derivative with an isothiocyanate group) to a monoclonal antibody. The isothiocyanate group reacts with primary amines (e.g., lysine residues) on the antibody to form a stable thiourea bond.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- Bifunctional chelator (e.g., p-SCN-Bn-DOTA or p-SCN-Bn-DOTHOPO)
- Anhydrous dimethyl sulfoxide (DMSO)
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
- Size-exclusion chromatography (SEC) column (e.g., PD-10)
- Spectrophotometer

Procedure:

- Antibody Preparation:
 - If necessary, buffer exchange the mAb into the conjugation buffer using a desalting column or dialysis.
 - Adjust the concentration of the mAb to 5-10 mg/mL.
- Chelator Preparation:
 - Dissolve the bifunctional chelator in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.



Conjugation Reaction:

- Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 chelator:mAb). The optimal ratio should be determined empirically for each antibody.
- Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or 37°C with gentle agitation.
- Purification of the Antibody-Chelator Conjugate:
 - Purify the antibody-chelator conjugate from the unconjugated chelator using a sizeexclusion chromatography column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
 - Collect the fractions containing the purified conjugate.

Characterization:

- Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
- The number of chelators per antibody can be determined using various methods, including
 mass spectrometry or by radiolabeling with a suitable metal isotope (e.g., Zirconium-89 for
 DOTA- or HOPO-based chelators) and measuring the specific activity.[11]

Protocol 2: Radiolabeling of Antibody-Chelator Conjugate with Thorium-227

This protocol outlines the radiolabeling of the antibody-chelator conjugate with ²²⁷Th.

Materials:

- Purified antibody-chelator conjugate
- Thorium-227 in a suitable solution (e.g., 0.1 M HCl)
- Radiolabeling buffer (e.g., 0.25 M ammonium acetate, pH 5.5)



- Reaction vial (e.g., polypropylene microcentrifuge tube)
- · Heating block or water bath
- Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
- Instant thin-layer chromatography (iTLC) system for quality control
- · Gamma counter or other suitable radiation detector

Procedure:

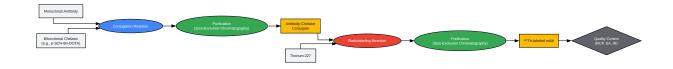
- Radiolabeling Reaction:
 - In a reaction vial, combine the purified antibody-chelator conjugate with the ²²⁷Th solution in the radiolabeling buffer.
 - The amount of ²²⁷Th will depend on the desired specific activity.
 - Incubate the reaction mixture at room temperature or an elevated temperature (e.g., 37-40°C) for 20-60 minutes.[3][11][12] The optimal temperature and incubation time should be determined for each conjugate.
- Purification of the ²²⁷Th-labeled Antibody:
 - Purify the ²²⁷Th-labeled mAb from unbound ²²⁷Th using an SEC column pre-equilibrated with a formulation buffer (e.g., phosphate-buffered saline with human serum albumin).
 - Collect the fractions containing the radiolabeled antibody.
- Quality Control:
 - Radiochemical Purity: Determine the radiochemical purity of the final product using iTLC.
 [3] A common mobile phase is 0.9% NaCl, where the radiolabeled antibody remains at the origin and free ²²⁷Th moves with the solvent front. The radiochemical purity should typically be ≥ 95%.[3]



- Specific Activity: Calculate the specific activity by dividing the total radioactivity of the purified product by the total amount of antibody.
- Immunoreactivity: Assess the immunoreactivity of the radiolabeled mAb by performing a cell-binding assay with antigen-positive and antigen-negative cells.[6][7][8] The immunoreactive fraction should be determined and compared to the unlabeled antibody.

Visualizations

Experimental Workflow for Radiolabeling

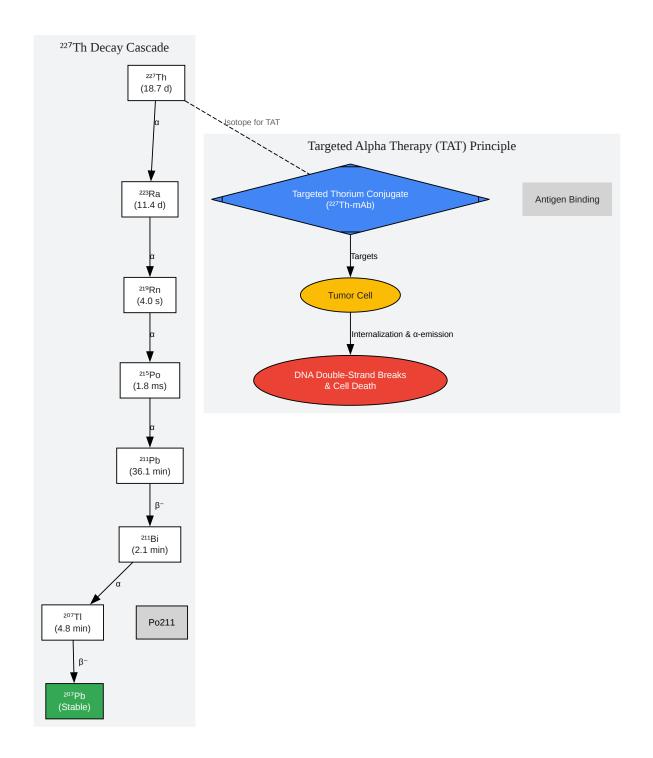


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Caption: Workflow for the preparation of ²²⁷Th-labeled monoclonal antibodies.

Thorium-227 Decay Cascade and Therapeutic Principle





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Caption: Principle of TAT using ²²⁷Th-mAbs and the ²²⁷Th decay cascade.



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